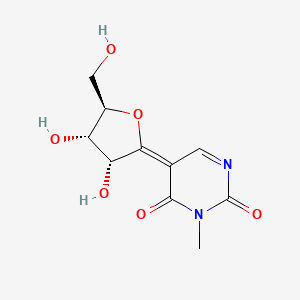![molecular formula C22H28ClFN2O B12350858 N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group:
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the phenyl-propanamide moiety. This is typically achieved through a coupling reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic opioids and in forensic toxicology for the identification of illicit drugs.
作用機序
The compound exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects. The molecular targets include G-protein coupled receptors, which mediate the downstream effects such as inhibition of adenylate cyclase, reduced cAMP levels, and modulation of ion channels.
類似化合物との比較
Similar Compounds
Fentanyl: The parent compound, known for its high potency and use in pain management.
Carfentanil: An extremely potent analogue used in veterinary medicine.
Alfentanil: A shorter-acting analogue used in anesthesia.
Sufentanil: A more potent analogue used in surgical settings.
Uniqueness
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride is unique due to the presence of the 4-fluorophenyl group, which imparts distinct pharmacological properties. This modification can affect its binding affinity to opioid receptors and its metabolic stability, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C22H28ClFN2O |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
N-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-6-4-3-5-7-20)21-13-16-24(17-14-21)15-12-18-8-10-19(23)11-9-18;/h3-11,21H,2,12-17H2,1H3;1H |
InChIキー |
XFLWVOIVDYXANY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)



